molecular formula C27H43N7O7S2 B12420974 Tetrazine-PEG5-SS-amine

Tetrazine-PEG5-SS-amine

Cat. No.: B12420974
M. Wt: 641.8 g/mol
InChI Key: HNAOWTQNMLZZAQ-UHFFFAOYSA-N
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Description

Tetrazine-PEG5-SS-amine is a compound that combines a tetrazine group, a disulfide bond, a five-unit polyethylene glycol (PEG) chain, and an amine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). It is also a click chemistry reagent, capable of undergoing inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing trans-cyclooctene (TCO) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrazine-PEG5-SS-amine is synthesized through a series of chemical reactions that involve the incorporation of the tetrazine group, the disulfide bond, the PEG chain, and the amine group. The synthesis typically involves the following steps:

    Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions involving hydrazine and nitriles.

    Incorporation of the PEG Chain: The PEG chain is attached to the tetrazine group through a series of coupling reactions.

    Formation of the Disulfide Bond: The disulfide bond is introduced through oxidation reactions involving thiol groups.

    Attachment of the Amine Group: The amine group is attached to the PEG chain through amide bond formation reactions

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and pH. The use of automated reactors and purification systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrazine-PEG5-SS-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrazine-PEG5-SS-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a click chemistry reagent for bioconjugation and labeling of biomolecules.

    Biology: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Medicine: Utilized in the development of diagnostic imaging agents and therapeutic agents.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Tetrazine-PEG5-SS-amine exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Tetrazine-PEG5-SS-amine is unique due to its combination of a tetrazine group, a disulfide bond, a PEG chain, and an amine group. Similar compounds include:

This compound stands out due to its ability to undergo iEDDA reactions, reversible disulfide bond cleavage, and enhanced solubility and biocompatibility provided by the PEG chain.

Properties

Molecular Formula

C27H43N7O7S2

Molecular Weight

641.8 g/mol

IUPAC Name

N-[2-(2-aminoethyldisulfanyl)ethyl]-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C27H43N7O7S2/c28-7-19-42-43-20-8-29-25(35)5-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-6-26(36)30-21-23-1-3-24(4-2-23)27-33-31-22-32-34-27/h1-4,22H,5-21,28H2,(H,29,35)(H,30,36)

InChI Key

HNAOWTQNMLZZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCSSCCN)C2=NN=CN=N2

Origin of Product

United States

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